

A Comparative Guide to the NMR and Mass Spectrometry Analysis of Iodinated Azaindoles

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Compound of Interest

Compound Name: *5-Iodo-1H-pyrrolo[2,3-*b*]pyridine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for various iodinated azaindole derivatives. Iodinated azaindoles are pivotal synthetic intermediates in the development of pharmacologically active compounds. A thorough understanding of their spectral characteristics is essential for unambiguous identification, structural elucidation, and quality control. This document summarizes key quantitative data, details experimental protocols, and illustrates the analytical workflow.

Quantitative Data Summary

The following tables present a comparative summary of ^1H NMR, ^{13}C NMR, and mass spectrometry data for representative iodinated azaindole compounds. The data highlights the influence of the iodine atom's position and other substituents on the spectral characteristics.

Table 1: ^1H NMR Spectral Data of Selected Iodinated Azaindole Derivatives

Compound	Solvent	H-2 (ppm)	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	Other Signals (ppm)
4-Iodo-1H-pyrrolo[2,3-b]pyridine	DMSO-d ₆	7.59 (t, J=3.1 Hz)	6.27 (d, J=3.4 Hz)	-	7.51 (d, J=5.0 Hz)	7.89 (d, J=5.0 Hz)	12.01 (s, 1H, NH)
e							
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine	-	-	-	8.08 (d, J=2.0 Hz)	-	8.36 (d, J=2.0 Hz)	10.24 (br s, 1H, NH)[1]
e							
2-Amino-5-chloro-3-iodopyridine	CDCl ₃	-	-	7.98 (d, J=2.2 Hz)	-	7.84 (d, J=2.2 Hz)	5.06 (s, 2H, NH ₂)[2]
ne							

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of Selected Iodinated Azaindole Derivatives

Compound	Solvent	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a
Predicted 3-iodo-6-methyl-5-nitro-1H-indazole	DMSO								
	-d ₆ /CD ₃	85.0	140.0	115.0	145.0	120.0	125.0	148.0	
		95.0	145.0	120.0	150.0	125.0	130.0	153.0	
	Cl ₃								

Note: Experimentally determined ¹³C NMR data for a wide range of iodinated azaindoles is not readily available in a comparative format. The data for 3-iodo-6-methyl-5-nitro-1H-indazole is predicted based on known substituent effects.[3]

Table 3: Mass Spectrometry Data of Selected Iodinated Azaindole Derivatives

Compound	Ionization Method	Molecular Formula	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
4-Iodo-1H-pyrrolo[2,3-b]pyridine	ESI	C ₇ H ₅ IN ₂	245	Not specified
3-Iodo-5-nitro-pyridin-2-amine	ESI	C ₅ H ₄ IN ₃ O ₂	266.1	Not specified[3]

Note: Detailed fragmentation analysis of a wide range of iodinated azaindoles is not extensively reported. The primary ion observed is often the protonated molecule [M+H]⁺.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality analytical data.

Synthesis of Iodinated Azaindoles (General Procedure)

A common method for the synthesis of iodinated azaindoles involves the direct iodination of the corresponding azaindole precursor.

Example: Synthesis of 2-Amino-5-chloro-3-iodopyridine[2]

- Dissolve 2-amino-5-chloropyridine in a suitable organic solvent such as ethanol.
- Add N-Iodosuccinimide (NIS) and a catalytic amount of an acid, or use a combination of I_2 and Ag_2SO_4 .[2]
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work up the reaction by filtering the mixture and washing the crude product with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Purify the product by silica gel chromatography to obtain the desired iodinated azaindole.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the iodinated azaindole sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $DMSO-d_6$, $CDCl_3$) in a clean NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition (1H and ^{13}C NMR):

- Instrument: 400 MHz NMR Spectrometer (or higher field strength for better resolution).
- 1H NMR:
 - Pulse Program: Standard single-pulse experiment.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-14 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C) or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of the iodinated azaindole sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- For Electrospray Ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

Data Acquisition (ESI-MS):

- Instrument: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be varied to induce fragmentation).
- Desolvation Temperature: 300-400 °C.
- Mass Range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

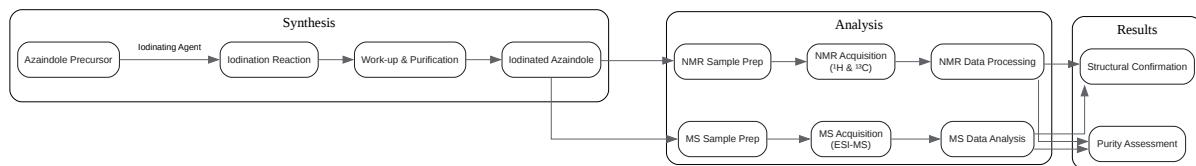
Data Analysis:

- Identify the peak corresponding to the protonated molecule $[M+H]^+$.
- Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of iodinated azaindoles.

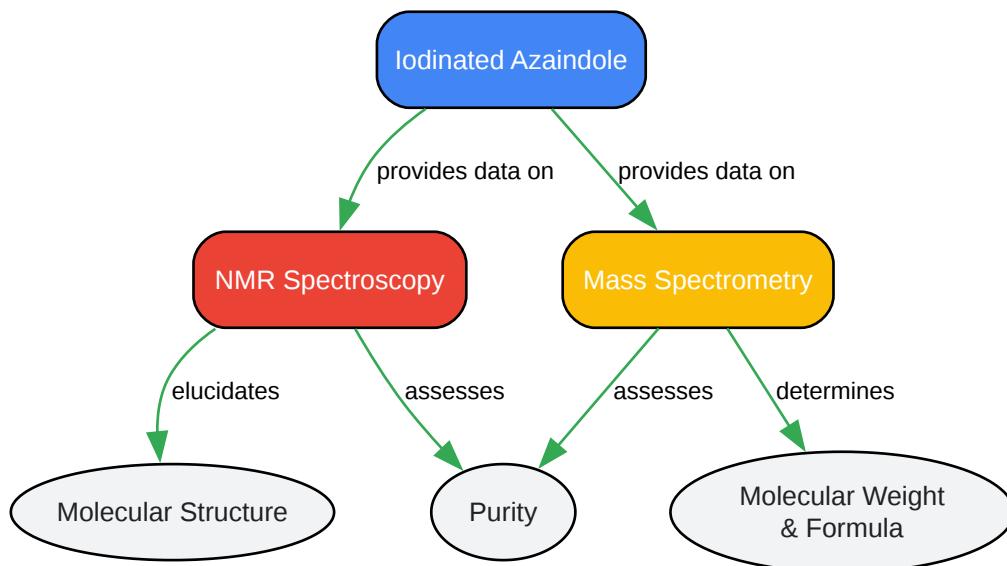


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General workflow for synthesis and analysis.

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship between the synthetic product and the analytical techniques used for its characterization.



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Role of analytical techniques in characterization.

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